4-(4-Bromophenyl)-2,3-dipyridin-2-ylpyridine
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Overview
Description
4-(4-Bromophenyl)-2,3-dipyridin-2-ylpyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with a bromophenyl group and two additional pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)-2,3-dipyridin-2-ylpyridine typically involves the following steps:
Suzuki-Miyaura Coupling Reaction: This reaction is commonly used to form carbon-carbon bonds between a boronic acid and a halide.
Reaction Conditions: The reaction is usually carried out in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base like potassium carbonate in an organic solvent such as toluene or DMF.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Suzuki-Miyaura coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade equipment and reagents.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromophenyl)-2,3-dipyridin-2-ylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyridine rings.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reaction is typically carried out in polar aprotic solvents like DMSO or DMF.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.
Oxidation and Reduction Products: These reactions can lead to the formation of different oxidation states of the nitrogen atoms, resulting in compounds with varying electronic properties.
Scientific Research Applications
4-(4-Bromophenyl)-2,3-dipyridin-2-ylpyridine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders and cancers.
Materials Science: The compound’s electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic devices.
Biological Studies: It is used in studies exploring its interactions with biological macromolecules, such as proteins and DNA, to understand its mechanism of action and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 4-(4-Bromophenyl)-2,3-dipyridin-2-ylpyridine involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to various proteins and enzymes, potentially inhibiting their activity.
Pathways Involved: The compound may affect signaling pathways related to cell growth and apoptosis, making it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
4-Bromobiphenyl: Another brominated aromatic compound with similar electronic properties.
4-(4-Bromophenyl)piperazine: A compound with a bromophenyl group and a piperazine ring, used in medicinal chemistry.
4-Bromophenylacetic Acid: A simpler brominated aromatic compound used in organic synthesis.
Uniqueness
4-(4-Bromophenyl)-2,3-dipyridin-2-ylpyridine is unique due to its combination of three pyridine rings and a bromophenyl group, which imparts distinct electronic and steric properties. This makes it particularly versatile for applications in both medicinal chemistry and materials science .
Properties
Molecular Formula |
C21H14BrN3 |
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Molecular Weight |
388.3 g/mol |
IUPAC Name |
4-(4-bromophenyl)-2,3-dipyridin-2-ylpyridine |
InChI |
InChI=1S/C21H14BrN3/c22-16-9-7-15(8-10-16)17-11-14-25-21(19-6-2-4-13-24-19)20(17)18-5-1-3-12-23-18/h1-14H |
InChI Key |
SUDRYNSSDJOCOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=C(C=CN=C2C3=CC=CC=N3)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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